4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate
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Overview
Description
4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetyloxyimino group, a methoxy group, and a nitro group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate typically involves multiple steps:
Formation of the acetyloxyimino group: This step involves the reaction of an appropriate precursor with acetic anhydride and hydroxylamine under controlled conditions to form the acetyloxyimino group.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[(hydroxyimino)methyl]-2-methoxy-6-nitrophenyl acetate: Similar structure but with a hydroxyimino group instead of an acetyloxyimino group.
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O7 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
[4-[(E)-acetyloxyiminomethyl]-2-methoxy-6-nitrophenyl] acetate |
InChI |
InChI=1S/C12H12N2O7/c1-7(15)20-12-10(14(17)18)4-9(5-11(12)19-3)6-13-21-8(2)16/h4-6H,1-3H3/b13-6+ |
InChI Key |
XPQSVDVQVKBXNC-AWNIVKPZSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/OC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NOC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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